4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine
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Overview
Description
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrimidine ring substituted with a phenyl group
Mechanism of Action
Target of Action
The primary target of the compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine is bacterial phosphopantetheinyl transferase . This enzyme plays a crucial role in bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial phosphopantetheinyl transferase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity towards the human orthologue . This selective inhibition disrupts the normal functioning of the bacterial cells, leading to their eventual death .
Biochemical Pathways
The action of this compound affects the post-translational modification pathway essential to bacterial cell viability and virulence . By inhibiting the bacterial phosphopantetheinyl transferase, it attenuates secondary metabolism and thwarts bacterial growth .
Pharmacokinetics
Studies have highlighted the in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles of similar compounds .
Result of Action
The molecular and cellular effects of this compound’s action include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . This leads to a decrease in bacterial growth and an increase in bacterial cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of an Sfp-PPTase in the bacterial genome provides an inborn mechanism of resistance . Therefore, a viable antibacterial agent must simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, can be synthesized through halogenation and trifluoromethylation reactions.
Coupling Reaction: The pyridine intermediate is then coupled with a phenyl-substituted pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the pyrimidine ring.
Scientific Research Applications
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Research: It is used as a tool compound to study various biological processes, particularly those involving enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound shares a similar pyridine structure but has different substituents, leading to distinct biological activities.
Haloxyfop-P-methyl: Another compound with a trifluoromethyl group, used primarily as a herbicide.
Uniqueness
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine is unique due to its combination of a pyridine and pyrimidine ring system with specific substituents that confer unique chemical and biological properties
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3/c17-12-8-11(16(18,19)20)9-22-14(12)13-6-7-21-15(23-13)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPUXJJPEWVVJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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